![molecular formula C20H18ClN5OS B2697169 N-(2-Chloro-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide CAS No. 1358825-77-0](/img/structure/B2697169.png)
N-(2-Chloro-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5OS and its molecular weight is 411.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-Chloro-4-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight : 319.84 g/mol
CAS Number : [insert CAS number if available]
Anticancer Activity
Recent studies have indicated that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown cytotoxic activities against various cancer cell lines, including melanoma and breast cancer cells. In particular, compounds derived from this scaffold have demonstrated EC50 values in the low micromolar range, indicating potent activity.
Compound | Cell Line | EC50 (nM) |
---|---|---|
Compound 16a | A375 Melanoma | 3158 |
Compound 16b | A375 Melanoma | 3527 |
Compound 17a | MDA-MB-231 | 365 |
These findings suggest that the incorporation of the triazoloquinoxaline structure enhances the anticancer potency of the compound.
The mechanism by which this compound exerts its anticancer effects may involve several pathways:
- DNA Intercalation : The compound has been suggested to act as a DNA intercalator, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Some derivatives have been evaluated for their ability to inhibit topoisomerase II, which is crucial for DNA unwinding during replication.
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as BAX and downregulating anti-apoptotic proteins like Bcl-2.
Antibacterial and Antifungal Activities
In addition to its anticancer properties, compounds related to this scaffold have also shown promising antibacterial and antifungal activities. For example:
- Antibacterial Efficacy : A study reported significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 8 |
Staphylococcus aureus | 16 |
- Antifungal Activity : The compound demonstrated efficacy against fungal strains like Candida albicans, suggesting a broad-spectrum antimicrobial potential.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Models : In vivo studies showed that treatment with derivatives of this compound resulted in significant tumor reduction in mice models compared to controls.
- Synergistic Effects with Other Drugs : Research indicated that combining this compound with conventional chemotherapeutics led to enhanced efficacy and reduced side effects in animal models.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-3-17-24-25-19-20(23-15-6-4-5-7-16(15)26(17)19)28-11-18(27)22-14-9-8-12(2)10-13(14)21/h4-10H,3,11H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLCVIOUZXZMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.